molecular formula C5H4IN5 B11855278 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11855278
M. Wt: 261.02 g/mol
InChI Key: JMJXQGFSXQXQDE-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The iodine atom at the 3-position of the pyrazolopyrimidine scaffold makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to create diverse chemical libraries for biological screening . Compounds based on the 1H-pyrazolo[3,4-d]pyrimidin-6-amine structure have been investigated as potent and selective inhibitors of various kinases . For instance, novel derivatives have been designed as selective Janus kinase 3 (JAK3) inhibitors, which exploit a unique cysteine residue (Cys909) in the JAK3 active site. Such inhibitors have shown promise in preclinical studies for the treatment of autoimmune disorders like rheumatoid arthritis, with some compounds demonstrating stronger inhibitory activity and selectivity than the therapeutic agent tofacitinib . This core structure is also explored in the development of inhibitors for other biological targets, including TRAP1, which is relevant in oncology research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, refer to the associated Safety Data Sheet (SDS) before use, and comply with all applicable local and national laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4IN5

Molecular Weight

261.02 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H4IN5/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H3,7,8,9,10,11)

InChI Key

JMJXQGFSXQXQDE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=NNC(=C21)I)N

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 1h Pyrazolo 3,4 D Pyrimidin 6 Amine and Analogues

Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core Synthesis

The pyrazolo[3,4-d]pyrimidine nucleus can be assembled through two primary retrosynthetic strategies: forming the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or constructing the pyrazole ring on a pre-existing pyrimidine scaffold.

Formation of the Pyrimidine Ring within a Pre-existing Pyrazole Moiety

A prevalent and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of functionalized pyrazole precursors. A common starting material for this approach is 5-aminopyrazole-4-carbonitrile.

One documented pathway involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions. This reaction leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. The pyrimidine ring is constructed in this step through intramolecular cyclization.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol from a Pyrazole Precursor
Starting MaterialReagentConditionsProduct
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidReflux3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This straightforward cyclization provides a direct route to the pyrazolo[3,4-d]pyrimidine scaffold, which can then be further functionalized.

Formation of the Pyrazole Ring within a Pre-existing Pyrimidine Moiety

An alternative strategy for the synthesis of the pyrazolo[3,4-d]pyrimidine core begins with a suitably substituted pyrimidine ring. This approach involves the construction of the pyrazole ring onto the pyrimidine backbone. While less common than the pyrazole-to-pyrimidine route, this method offers a valuable alternative, particularly when specific substitution patterns on the pyrimidine ring are desired.

The specific methodologies for this approach often involve the use of a hydrazine (B178648) derivative to react with a pyrimidine precursor containing appropriate functional groups, such as a ketone and a nitrile or ester, which can facilitate the formation of the pyrazole ring.

Utilization of Key Starting Materials in Pyrazolo[3,4-d]pyrimidine Synthesis

Specifically, 5-aminopyrazole-4-carbonitrile and its substituted analogues are widely employed. These compounds possess the necessary functionalities—an amino group and a nitrile group on adjacent carbons—that are primed for cyclization with a one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine ring. The versatility of this precursor allows for the introduction of various substituents on the pyrazole ring prior to the pyrimidine ring formation, enabling the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine analogues.

Regioselective Iodination Techniques at the 3-Position of the Pyrazolo[3,4-d]pyrimidine Scaffold

The introduction of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring is a key step in the synthesis of the target compound and its analogues. This transformation requires a high degree of regioselectivity to avoid the formation of unwanted isomers.

N-Iodosuccinimide (NIS)-Mediated Iodination Protocols

A direct and effective method for the regioselective iodination of the pyrazolo[3,4-d]pyrimidine core at the 3-position utilizes N-Iodosuccinimide (NIS) as the iodinating agent. A specific protocol for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been reported, starting from 4-amino-1H-pyrazolo[3,4-d]pyrimidine. chemicalbook.com

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature. The use of NIS provides a source of electrophilic iodine, which preferentially attacks the electron-rich 3-position of the pyrazolo[3,4-d]pyrimidine ring system.

Table 2: N-Iodosuccinimide (NIS)-Mediated Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine
Starting MaterialReagentSolventTemperatureProduct
4-amino-1H-pyrazolo[3,4-d]pyrimidineN-Iodosuccinimide (NIS)Dimethylformamide (DMF)85°C3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This method is advantageous due to its high regioselectivity and the relatively mild reaction conditions.

Controlled Iodination Conditions for 3-Iodo Pyrazolo[3,4-d]pyrimidine Derivatives

While NIS is a highly effective reagent, other controlled iodination conditions can also be employed to achieve the desired 3-iodo substitution. For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an efficient and mild method for regioselective C3-halogenation has been developed using potassium halide salts and a hypervalent iodine(III) reagent, (diacetoxyiodo)benzene (PIDA), in water at ambient temperature. nih.gov This approach underscores the principle of using an oxidizing agent to generate a more electrophilic halogen species in situ.

Although this specific protocol has been optimized for a different isomer of the pyrazolopyrimidine system, the underlying principles of electrophilic aromatic substitution are applicable. The reaction conditions, such as the choice of solvent, temperature, and the nature of the iodinating species, can be fine-tuned to control the regioselectivity of the iodination on the pyrazolo[3,4-d]pyrimidine scaffold. The electron-rich nature of the pyrazole ring generally directs electrophilic attack to the 3-position, and careful control of the reaction parameters can ensure high yields of the desired product.

Advanced Functionalization and Derivatization Strategies of the Pyrazolo[3,4-d]pyrimidine Ring System

The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine molecule serves as a versatile building block for extensive derivatization. The pyrazole and pyrimidine rings offer multiple sites for modification, allowing for the systematic alteration of the compound's physicochemical and pharmacological properties. nih.gov Advanced strategies, including transition metal-catalyzed reactions and nucleophilic substitutions, are employed to introduce a wide array of functional groups, thereby enabling the exploration of structure-activity relationships.

Transition Metal-Catalyzed Cross-Coupling Reactions for C3 Modification

The iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This reactivity is pivotal for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at this specific position.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is instrumental in modifying the C3 position of pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.net The general scheme involves the reaction of the 3-iodo intermediate with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

Despite the reaction's utility, challenges can arise, particularly when the substrate contains an unprotected amino group, as in this compound. rsc.org The free amino function can complex with the palladium catalyst, leading to its deactivation or inhibition. nih.gov To overcome this, specific ligands and reaction conditions are often required. For the related 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones, successful Suzuki-Miyaura couplings have been achieved using a tandem catalyst system of XPhosPdG2/XPhos or XPhosPdG3 with additional XPhos ligand to prevent side reactions like debromination and achieve good to excellent yields of C3-arylated products. nih.govresearchgate.netrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on Related Pyrazolo[1,5-a]pyrimidine Systems

Halide SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O74
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Biphenylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O79
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one1-Naphthylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O85
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one3-Thienylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O71

Data derived from studies on similar pyrazolo-pyrimidine scaffolds. nih.gov

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgvinhuni.edu.vn This reaction is particularly useful for introducing alkynyl groups at the C3 position of the 3-iodo-pyrazolo[3,4-d]pyrimidine core, creating precursors for a variety of more complex molecules. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orgwashington.edu

The general mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation from copper to palladium, followed by reductive elimination, yields the final coupled product and regenerates the palladium catalyst. wikipedia.org The use of 3-iodo-1H-pyrazole derivatives in Sonogashira couplings with terminal alkynes like phenylacetylene has been well-documented, demonstrating the feasibility of this transformation on the pyrazole moiety. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

ComponentTypical Reagents/Conditions
Aryl HalideThis compound
AlkyneTerminal alkynes (e.g., Phenylacetylene)
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalystCuI
BaseAmines (e.g., Triethylamine, Piperidine)
SolventTHF, DMF, Acetonitrile

Nucleophilic Substitution Reactions for Amino and Other Group Introduction at C4 and C6 Positions

The C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a suitable leaving group such as a halogen or a sulfonyl group. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols. For instance, the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines is a key strategy in the development of kinase inhibitors. nih.gov Similarly, substitution at the C6 position can be achieved. In related systems, aromatic nucleophilic substitution has been performed on dichloro-C6-thioisopropyl-substituted derivatives with anilines to yield C4-substituted products. nih.gov The reactivity at these positions allows for the facile introduction of diverse functionalities, which is crucial for tuning the biological activity of the resulting compounds.

Introduction of Varied Substituents to Optimize Pharmacophoric Features

The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, serving as a building block for many anticancer agents, including Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). nih.govrsc.org The optimization of pharmacophoric features is a key aspect of the drug design process for this class of compounds. EGFR-TKIs must possess specific features to bind effectively to the ATP binding site of the kinase. nih.gov

Modifications at various positions of the pyrazolo[3,4-d]pyrimidine core are carried out to enhance this binding and improve pharmacological properties.

C3 Position: Introduction of aryl and alkynyl groups via Suzuki and Sonogashira couplings can explore interactions with specific pockets within the kinase active site.

C4 and C6 Positions: The introduction of various amino groups and other substituents at these positions is critical for establishing key hydrogen bonds and other interactions with the target protein. nih.gov

N1 Position: Substitution at the N1 position of the pyrazole ring can influence the molecule's orientation in the binding pocket and affect its solubility and metabolic stability.

By strategically combining these modifications, researchers can fine-tune the molecule's properties to achieve higher potency, selectivity, and improved pharmacokinetic profiles. nih.govrsc.org

Challenges in the Synthesis and Scalability of 3-Iodo Pyrazolo[3,4-d]pyrimidine Derivatives

While the synthetic methodologies for modifying pyrazolo[3,4-d]pyrimidines are well-established, several challenges exist, particularly concerning synthesis and scalability.

Catalyst Inhibition: As mentioned, the presence of a free amino group on the pyrimidine ring can lead to the deactivation of palladium catalysts used in cross-coupling reactions. nih.gov This often necessitates the use of protecting groups or specialized, bulky electron-rich ligands, which can add steps and cost to the synthesis.

Solubility Issues: Pyrazolo[3,4-d]pyrimidine derivatives are often characterized by poor aqueous solubility. nih.gov This poses significant challenges not only for their biological evaluation in in-vitro assays but also for formulation and in-vivo distribution. Prodrug strategies have been explored to overcome this limitation by temporarily masking the core structure with a solubilizing moiety. nih.gov

Harsh Reagents: The introduction of the iodo group at the C3 position may require harsh iodinating reagents, which can be incompatible with sensitive functional groups elsewhere in the molecule, again necessitating protection-deprotection schemes.

Scalability: Transitioning from laboratory-scale synthesis to large-scale production can be problematic. The cost of palladium catalysts and specialized ligands, the need for stringent inert atmosphere conditions for some coupling reactions, and complex purification procedures can make scaling up these processes economically challenging.

Addressing these challenges is crucial for the successful development of this compound-based compounds as therapeutic agents.

Elucidation of Biological Activity and Mechanistic Insights

Kinase Inhibition Profiles of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-based Compounds

The following sections detail the inhibitory activity of compounds derived from the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold against several key kinase families implicated in cancer.

While the provided information focuses on other kinases, it is worth noting that some pyrazolo[3,4-d]pyrimidine derivatives, such as Ibrutinib, are known potent BTK inhibitors. nih.gov However, specific data on the BTK inhibitory activity of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine was not available in the search results.

The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). researchgate.net While first and second-generation tyrosine kinase inhibitors (TKIs) have shown efficacy, the development of resistance, particularly through the T315I "gatekeeper" mutation, remains a significant clinical challenge. nih.govnih.gov This mutation alters the kinase's active site, reducing the binding affinity of many inhibitors.

Research has focused on developing new inhibitors capable of overcoming this resistance. One such strategy involves the design of "switch-control" inhibitors that bind to ABL1, the kinase component of the Bcr-Abl fusion protein, in a way that is less susceptible to the T315I mutation. nih.gov For instance, DCC-2036, a switch-control inhibitor, has demonstrated the ability to potently inhibit both the unphosphorylated and phosphorylated forms of ABL1 and maintains its effectiveness against a majority of clinically relevant CML resistance mutants, including T315I. nih.gov This compound has shown efficacy in mouse models of T315I-mutant CML and has been effective against primary patient leukemia cells expressing the T315I mutation both in vitro and in vivo. nih.gov

Additionally, a family of pyrazolo[3,4-d]pyrimidines has been identified as dual Src/Bcr-Abl inhibitors, showing promise as anti-leukemia agents. researchgate.net The T315I mutation has been shown to confer additional leukemogenic activity to Bcr-Abl, which may explain the clinical behavior of patients with blasts positive for this mutation. nih.gov

Table 1: Inhibition of Bcr-Abl and T315I Mutant by Pyrazolo[3,4-d]pyrimidine-based Compounds

CompoundTargetActivityReference
DCC-2036Bcr-Abl (including T315I mutant)Potent inhibition, effective in mouse models and primary patient cells. nih.gov
Pyrazolo[3,4-d]pyrimidinesDual Src/Bcr-AblIdentified as potential anti-leukemia agents. researchgate.net

The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and survival. Their dysregulation is often implicated in cancer. Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual inhibitors of both Src and Bcr-Abl kinases, highlighting their potential as therapeutic agents for CML. researchgate.net This dual-targeting approach can be advantageous in overcoming resistance mechanisms and achieving a more comprehensive blockade of oncogenic signaling pathways.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key target for anticancer drug development. nih.govbohrium.com The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to design potent EGFR inhibitors. nih.govsemanticscholar.org

A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. humanjournals.com This mutation increases the ATP binding affinity to EGFR, thereby reducing the efficacy of many first-generation EGFR TKIs. humanjournals.com

To address this, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to inhibit both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant. nih.govbohrium.comnih.gov For example, a study reported a series of compounds, with compound 12b emerging as a particularly potent inhibitor. nih.govnih.gov This compound demonstrated significant inhibitory activity against both EGFRWT and EGFRT790M. nih.govnih.gov

Table 2: EGFR Kinase Inhibitory Activity of a Pyrazolo[3,4-d]pyrimidine Derivative

CompoundTargetIC₅₀ (µM)Reference
12b EGFRWT0.016 nih.govnih.gov
12b EGFRT790M0.236 nih.govnih.gov
Erlotinib (B232)EGFRWT0.006 nih.gov
ErlotinibEGFRT790M0.563 semanticscholar.org

As shown in the table, compound 12b was found to be 2.4-fold more potent than the established EGFR inhibitor erlotinib against the EGFRT790M mutant. semanticscholar.org

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle. nih.gov Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a valuable framework for the development of CDK inhibitors due to its structural similarity to the purine (B94841) ring of ATP. nih.gov

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have shown potent inhibitory activity against several CDKs, including CDK1 and CDK2. nih.gov For instance, the 1H-pyrazolo[3,4-b]pyridine derivative SQ-67563 has been identified as a potent and selective inhibitor of CDK1/CDK2 in vitro. nih.gov

Furthermore, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazolo[3,4-d]pyrimidine lead, exhibited potent CDK2 inhibitory activity. mdpi.com Among these, compound 15 was the most potent CDK2 inhibitor with a high degree of selectivity over other tested CDKs. mdpi.com

Table 3: CDK2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-based Compounds

CompoundTargetKᵢ (µM)Reference
15 CDK20.005 mdpi.com
23 CDK20.090 mdpi.com

These findings underscore the potential of the pyrazolo[3,4-d]pyrimidine scaffold in designing potent and selective CDK inhibitors for cancer therapy. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and degradation of a wide range of "client" proteins, many of which are oncoproteins. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. capes.gov.br This makes Hsp90 an attractive target for cancer therapy.

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial-specific Hsp90 paralog. nih.gov A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to interact with the ATP-binding pocket of the TRAP1 protein, exhibiting excellent anticancer efficacy in various cancer cells. nih.gov For example, compounds 47 and 48 were identified as potent TRAP1 inhibitors. nih.gov Another compound, 36 , demonstrated over 250-fold selectivity for TRAP1 over another Hsp90 family member, Grp94. nih.gov This compound was shown to inhibit oxidative phosphorylation, alter cellular metabolism towards glycolysis, destabilize TRAP1 tetramers, and disrupt the mitochondrial membrane potential. nih.gov

Inhibition of Other Enzymes and Molecular Targets

While the primary focus of many studies on pyrazolo[3,4-d]pyrimidine derivatives has been on kinase inhibition, their activity extends to other significant molecular targets.

Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory pathway. A study on new pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids demonstrated their potential as dual inhibitors of both COX-2 and 5-LOX. nih.gov Several of these synthesized compounds displayed inhibitory activity in the micromolar range. nih.gov Notably, compounds designated as 7e, 7f, 8e, and 8f were highlighted for their efficacy as dual 5-LOX/NO release inhibitors, with IC50 values against 5-LOX recorded at 2.833, 1.952, 2.662, and 1.573 µM, respectively. nih.gov Molecular docking studies suggested that these compounds exhibit superior binding affinities to the 5-LOX enzyme compared to the reference drug Zileuton. nih.gov

Inhibition of 5-Lipoxygenase by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound5-LOX IC50 (µM)Nitric Oxide (NO) Inhibition Rate (%)
7e2.83373.85
7f1.95265.57
8e2.66266.02
8f1.57372.28

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its interaction with bacterial DNA enzymes. Specifically, 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, which are derivatives of the core structure, were identified as novel dGTP analogues that inhibit the replication-specific enzyme DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria. nih.gov DNA polymerase III is functionally related to topoisomerases in the process of DNA replication. These compounds represent a novel class of antimicrobials with promising activity against Gram-positive pathogens. nih.gov The study developed a structure-activity relationship involving substitutions at various positions of the pyrazolopyrimidine ring to optimize the inhibitory potential. nih.gov

Broader Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives in Preclinical Research

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in the wide array of biological activities its derivatives have demonstrated in preclinical studies. These activities span antiviral, antibacterial, and anti-inflammatory domains.

Derivatives of pyrazolo[3,4-d]pyrimidine have shown significant promise as antiviral agents, particularly against the Hepatitis B virus (HBV).

One study focused on pyrazolo[3,4-d]pyrimidine-based neplanocin A analogues. An analogue, designated 4g, demonstrated potent activity against HBV replication with an EC50 of 0.96 μM and was also a selective inhibitor of HBsAg secretion with an EC50 of 0.82 μM. nih.gov The structure-activity relationship analysis from this study highlighted that having a 3-iodo group on the pyrazole (B372694) ring was desirable for the activity and toxicity profile. nih.gov

Another line of research synthesized N4-beta-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives and tested them for anti-HBV activity. nih.gov The results indicated that the prepared compounds exhibited moderate to high levels of activity against the virus. nih.gov Similarly, other research has confirmed that synthetic pyrimidine (B1678525) and purine analogues, including thiazolo[4,5-d]pyrimidines, are effective against HBV and HCV replication. ptfarm.pl

Anti-HBV Activity of Pyrazolo[3,4-d]pyrimidine Analogue 4g

ParameterValue
EC50 (HBV DNA)0.96 µM
EC50 (HBsAg)0.82 µM
CC50> 100 µM

The antibacterial potential of pyrazolo[3,4-d]pyrimidines has been explored against a range of bacterial pathogens. nih.govscilit.com A study investigating a set of these compounds, originally designed as kinase inhibitors, found them to have significant antibacterial activity against both the Gram-positive bacterium S. aureus and the Gram-negative bacterium E. coli. nih.gov Six compounds, in particular, were identified for their bacteriostatic effects. nih.gov One compound was able to cut the bacterial growth of E. coli in half at a concentration of 50 µg/mL. nih.gov

These findings are supported by other studies which have consistently shown that pyrazolo[3,4-d]pyrimidine derivatives possess promising activity against bacterial proliferation. nih.gov The mechanism may involve the inhibition of prokaryotic kinases, which can increase the pathogen's sensitivity to other antibiotics like β-lactams. nih.gov Further research has focused on synthesizing and evaluating new derivatives for their effectiveness against a variety of Gram-positive and Gram-negative bacteria. scilit.com

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are well-documented and arise from multiple mechanisms of action. rsc.orgresearchgate.net These compounds are considered potential anti-inflammatory agents. nih.gov

One key mechanism is the inhibition of cyclooxygenase (COX) enzymes. A study on new purine bioisosteres with a pyrazolo[3,4-d]pyrimidine scaffold found that several compounds inhibited COX-2 protein expression in lipopolysaccharide (LPS)-activated rat monocytes. nih.gov Six of these compounds showed a COX-2 selectivity index comparable to diclofenac (B195802) sodium. nih.gov

Another study identified a novel pyrazolo[3,4-d]pyrimidine, KKC080096, which exerts anti-inflammatory effects by upregulating the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov This compound suppressed the production of nitric oxide and pro-inflammatory cytokines in LPS-challenged cells and inhibited the phosphorylation of kinases involved in inflammatory signaling. nih.gov In LPS-challenged microglial cells, KKC080096 suppressed nitric oxide generation with an IC50 value of 4.33 µM. nih.gov Other mechanisms contributing to the anti-inflammatory effects of this class of compounds include the inhibition of nitric acid synthase and lipoxygenase enzymes. researchgate.net

Emerging Applications in Agrichemical Research

There is a significant lack of specific data on the application of This compound in agrichemical research. The pyrazolo[3,4-d]pyrimidine core, however, is known to exhibit a wide range of biological activities, which could theoretically extend to agricultural applications such as fungicides or herbicides. For instance, the related pyrazolopyrimidine fungicides are known to act by inhibiting vital enzymes in fungal pathogens. The structural similarity of This compound to these compounds suggests it could be a candidate for such research, but empirical data is currently unavailable.

Molecular Mechanisms of Action Studies

Detailed mechanistic studies for This compound are not present in the available literature. The following sections draw upon the well-documented activities of the pyrazolo[3,4-d]pyrimidine class to hypothesize potential mechanisms.

Analysis of Binding to ATP-Binding Sites of Target Enzymes

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, recognized for its ability to act as an ATP-competitive inhibitor of various protein kinases. This is due to its structural resemblance to adenine (B156593), the purine base in ATP. The pyrimidine and pyrazole rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

While no studies have specifically modeled the binding of This compound , research on other 1H-pyrazolo[3,4-d]pyrimidine derivatives has shown that the core structure effectively occupies the adenine binding region of enzymes like Epidermal Growth Factor Receptor (EGFR). The iodine atom at the 3-position could potentially be leveraged to form halogen bonds or to serve as a synthetic handle for introducing further modifications to enhance binding affinity or selectivity for specific kinase targets.

Modulation of Intracellular Signal Transduction Pathways

Given the likely role of pyrazolo[3,4-d]pyrimidines as kinase inhibitors, it is plausible that This compound could modulate various intracellular signal transduction pathways critical for cell proliferation, survival, and differentiation. Inhibition of kinases within these pathways can disrupt the downstream signaling cascade. For example, derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit pathways driven by EGFR, which are often dysregulated in cancer. However, without specific experimental data for the 6-amine isomer, its precise impact on any given pathway remains speculative.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., BAX/Bcl-2 Ratio, S and G2/M phases)

The induction of apoptosis (programmed cell death) and arrest of the cell cycle are common outcomes of kinase inhibition in cancer cells. Research on related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated these effects. For instance, a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives revealed their ability to induce apoptosis and cause cell cycle arrest at the S and G2/M phases. This was accompanied by a significant increase in the BAX/Bcl-2 ratio, which indicates a shift towards a pro-apoptotic state.

The BAX/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis, with BAX being a pro-apoptotic protein and Bcl-2 being anti-apoptotic. An increase in this ratio signifies mitochondrial-mediated apoptosis. Cell cycle arrest, particularly at the G2/M checkpoint, prevents cells from entering mitosis, often in response to DNA damage or cellular stress induced by therapeutic agents.

While it is conceivable that This compound could elicit similar responses, the absence of direct experimental evidence makes it impossible to confirm.

Table of Research Findings for Related Pyrazolo[3,4-d]pyrimidine Derivatives

Derivative ClassTarget/PathwayObserved Effects
1H-pyrazolo[3,4-d]pyrimidinesEGFR KinaseInhibition of kinase activity, anti-proliferative effects.
1H-pyrazolo[3,4-d]pyrimidinesApoptosis PathwayInduction of apoptosis, 8.8-fold increase in BAX/Bcl-2 ratio.
1H-pyrazolo[3,4-d]pyrimidinesCell CycleArrest at S and G2/M phases.

Structure Activity Relationship Sar Studies of 3 Iodo 1h Pyrazolo 3,4 D Pyrimidin 6 Amine Derivatives

Impact of the 3-Iodo Substitution on Binding Affinity, Specificity, and Reactivity

The iodine atom at the 3-position of the 1H-pyrazolo[3,4-d]pyrimidine core is not merely a placeholder but a critical determinant of the molecule's biological and chemical properties. Its influence extends to binding interactions, selectivity against various targets, and its utility as a synthetic handle for further chemical modifications.

Electronic Effects (Inductive Withdrawal) and Steric Bulk of Iodine

The iodine atom exerts a significant influence on the electronic environment and steric profile of the pyrazolopyrimidine scaffold. nih.gov Its large hydrophobic volume can enhance binding affinity by occupying subpockets within the target protein, such as in kinases like EGFR or Src. This steric bulk can lead to a more favorable binding free energy (ΔG) of approximately –2 kcal/mol. Furthermore, the electron-withdrawing inductive effect of iodine can modulate the pKa of the pyrazole (B372694) nitrogen, influencing hydrogen bonding interactions within the active site of a target enzyme. The planarity of the pyrazolo[3,4-b]pyridine ring system, a related scaffold, is maintained, with the iodine substitution not significantly distorting the core structure. nih.gov

The presence of the iodine atom has been shown to result in slower off-rates in surface plasmon resonance (SPR) studies when compared to its chloro or bromo analogs, indicating a more stable drug-target complex. This prolonged residence time can translate to a more sustained inhibitory effect.

Role of Iodine in Facilitating Further Derivatization for SAR Exploration

From a synthetic standpoint, the 3-iodo substituent is exceptionally valuable for exploring the structure-activity relationships of the pyrazolopyrimidine scaffold. nih.gov It serves as a versatile handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. chemicalbook.com This allows for the systematic introduction of various substituents at the 3-position to probe the chemical space of the target's binding site and optimize inhibitor potency and selectivity. chemicalbook.com

For instance, the synthesis of alkyne-containing pyrazolopyrimidines via Sonogashira coupling has been shown to be effective in inhibiting both wild-type and mutant forms of Bcr-Abl kinase. The ability to readily modify this position is a key strategy in the development of targeted therapies, including potent and orally available FLT3 kinase inhibitors for acute myeloid leukemia. chemicalbook.com

Influence of Substituents at N-1, C-4, and C-6 Positions on Biological Activity and Selectivity

Modifications at the N-1, C-4, and C-6 positions of the 1H-pyrazolo[3,4-d]pyrimidine ring system have profound effects on the biological activity and selectivity of the resulting derivatives. These positions are often tailored to interact with specific regions of the target protein, thereby fine-tuning the pharmacological profile of the compound.

Modifications of the Amino Group(s) and their Pharmacophoric Implications

The amino group, often at the C-4 or C-6 position, is a key pharmacophoric feature, frequently participating in crucial hydrogen bond interactions within the ATP-binding site of kinases. nih.govmdpi.com The presence and positioning of these amino groups are often critical for potent inhibitory activity.

Studies on related 4,6-diaryl substituted pyrimidines have shown that the placement of amino groups on aryl substituents can dramatically affect activity. mdpi.com For example, amino groups in the para-position of aryl rings at C-4 and C-6 can lead to higher inhibitory activity against nitric oxide and IL-6 secretion, whereas amino groups at the C-2 and C-3 positions of the aryl fragments can lead to a sharp decrease in activity. mdpi.com

The table below summarizes the impact of amino group modifications on biological activity.

Compound ModificationBiological Activity Outcome
Para-positioned amino groups on aryl ringsHighest activity against NO and IL-6 secretion mdpi.com
C-2 and C-3 positioned amino groups on aryl ringsSharp decrease in inhibitory activity mdpi.com

Effect of Aliphatic, Aromatic, and Heterocyclic Substitutions

The introduction of various aliphatic, aromatic, and heterocyclic groups at the N-1, C-4, and C-6 positions allows for the exploration of different binding pockets and the optimization of properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

In the context of EGFR inhibitors, the introduction of an aniline (B41778) moiety at the C-4 position of the pyrazolo[3,4-d]pyrimidine scaffold was found to enhance anticancer activity, while aliphatic amines like ethyl, propyl, and cyclohexyl groups at the same position were not beneficial for cytotoxic activity. nih.gov This highlights the importance of the specific nature of the substituent in achieving the desired biological effect.

The table below illustrates the effect of different substituent types on anticancer activity.

PositionSubstituent TypeExampleImpact on Anticancer Activity
C-4Aliphatic AmineEthyl, Propyl, CyclohexylNot beneficial for cytotoxic activity nih.gov
C-4Aromatic AmineAnilineEnhanced anticancer activity nih.gov

Role of Linker Moieties and Hydrophobic Regions in Target Interactions

Linker moieties and hydrophobic substituents play a crucial role in orienting the molecule within the binding site and establishing favorable interactions with hydrophobic regions of the target protein. nih.govchemicalbook.com In the design of EGFR inhibitors, different linkers such as imino groups, hydrazone derivatives, and thiosemicarbazide (B42300) moieties have been utilized to connect the pyrazolopyrimidine core to a hydrophobic tail. nih.gov The hydrophobic tail, often a phenyl ring, is designed to occupy a hydrophobic region of the ATP-binding site. nih.gov

The strategic use of linkers can be essential for enhancing potency while avoiding steric clashes within the active site. For example, the introduction of an alkyne linker was found to be critical for improving the potency of Bcr-Abl inhibitors.

The table below provides examples of linker moieties and their intended role in target interactions.

Linker MoietyHydrophobic TailIntended Role
Imino groupPhenyl ringOccupy hydrophobic region of ATP-binding site nih.gov
Hydrazone derivativePhenyl ringOccupy hydrophobic region of ATP-binding site nih.gov
Thiosemicarbazide moietyPhenyl ringOccupy hydrophobic region of ATP-binding site nih.gov
Alkyne linker-Enhance potency and avoid steric clashes

Methodological Approaches for Addressing and Resolving SAR Discrepancies

The journey from a potent "hit" in an in-vitro assay to a clinically effective drug is fraught with obstacles. A common hurdle is the observation that a compound, such as a derivative of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine, may exhibit powerful inhibition of its target enzyme in a test tube but show disappointingly weak activity when introduced to living cells. These contradictions often arise from a combination of factors that are not present in simplified biochemical assays.

Consideration of Potential Off-Target Effects and Variable Cellular Permeability

One of the primary reasons for discrepancies in SAR studies is the complex interplay of a compound within the cellular milieu. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, for instance, are often designed as kinase inhibitors, binding to the ATP-binding site of these enzymes. However, the cellular environment presents a multitude of other proteins and biological molecules with which the compound can interact. These "off-target" interactions can lead to unexpected cellular responses or toxicity, masking the intended therapeutic effect.

Furthermore, for a compound to exert its effect, it must first cross the cell membrane to reach its intracellular target. Variable cellular permeability is a significant factor that can lead to a disconnect between in-vitro and in-vivo activity. A molecule that is highly potent in a biochemical assay may be unable to efficiently penetrate the cell membrane, resulting in a low intracellular concentration and consequently, diminished activity. For example, certain 3-iodo pyrazolo[3,4-d]pyrimidine derivatives have been noted to show strong kinase inhibition in biochemical assays but poor cellular activity, a phenomenon often attributed to limited membrane penetration.

Table 1: Factors Contributing to SAR Discrepancies

Factor Description Example in Pyrazolo[3,4-d]pyrimidines
Off-Target Effects Interaction of the compound with unintended biological molecules, leading to unforeseen cellular responses. A derivative may inhibit other kinases in the cell, causing toxicity that masks the desired effect on the primary target.
Cellular Permeability The ability of a compound to pass through the cell membrane to reach its intracellular target. A highly polar derivative might show excellent in-vitro activity but fail to enter the cell in sufficient concentrations.
Metabolic Instability The compound is rapidly metabolized by cellular enzymes into inactive or less active forms. The pyrimidine (B1678525) ring could be susceptible to enzymatic modification, reducing the compound's effective concentration.
Efflux by Transporters Active transport of the compound out of the cell by membrane proteins like P-glycoprotein. A derivative might be a substrate for efflux pumps, preventing it from accumulating at its site of action.

Utilization of Cellular Thermal Shift Assays (CETSA) for Confirmation of Intracellular Target Engagement

To directly address the question of whether a compound is reaching and binding to its intended target within the complex environment of a cell, the Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool. pelagobio.comcetsa.org This biophysical technique is based on the principle of ligand-induced thermal stabilization. pelagobio.comcetsa.org When a drug molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. pelagobio.comcetsa.org

In a typical CETSA experiment, intact cells are treated with the compound of interest and then heated to a specific temperature. pelagobio.com The cells are subsequently lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. By quantifying the amount of the target protein remaining in the soluble fraction at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement within the cell. pelagobio.comcetsa.org

The application of CETSA can be instrumental in deconvoluting SAR data. For instance, if a 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative shows high potency in a biochemical assay but low cellular activity, CETSA can determine if this is due to poor cell permeability (no thermal shift observed) or if the compound is entering the cell but not binding to its target under cellular conditions. High-throughput versions of CETSA (HT-CETSA) have been developed, allowing for the screening of numerous compounds and the generation of dose-response curves to quantify target engagement in a more efficient manner. nih.gov

Table 2: Illustrative CETSA Data for Hypothetical this compound Derivatives

Compound Biochemical IC₅₀ (nM) Cellular Activity (EC₅₀, µM) CETSA Thermal Shift (ΔTₘ, °C) Interpretation
Derivative A 10 > 50 0.5 Poor cellular permeability or rapid efflux.
Derivative B 15 2.5 4.2 Good target engagement, discrepancy likely due to other cellular factors.
Derivative C 100 > 50 Not Determined Low intrinsic potency.
Derivative D 5 0.8 5.1 Potent compound with good cell penetration and target engagement.

Prodrug Design Strategies for Enhanced Cellular Activity

When poor cellular permeability is identified as the primary reason for weak cellular activity, a common and effective strategy is the implementation of a prodrug approach. nih.govunisi.it A prodrug is an inactive or less active form of a drug that is designed to be converted into the active form within the body, often through enzymatic or chemical reactions. nih.gov This strategy can be used to overcome various pharmaceutical challenges, including poor solubility and limited membrane permeability. nih.govunisi.it

For pyrazolo[3,4-d]pyrimidine derivatives, which can sometimes suffer from suboptimal aqueous solubility and cellular uptake, prodrug strategies have been successfully employed. nih.govunisi.it One common approach involves the modification of the parent molecule with a promoiety that enhances its physicochemical properties. For example, a lipophilic group can be attached to improve membrane permeability, or a polar group can be added to increase aqueous solubility. Once inside the cell, cellular enzymes, such as esterases or phosphatases, cleave off the promoiety, releasing the active drug at its site of action.

In the context of this compound derivatives, a prodrug could be designed by modifying the amine group or another suitable position on the heterocyclic core. The choice of the promoiety is critical and must be carefully selected to ensure efficient conversion to the active drug and to avoid the generation of toxic byproducts. Successful prodrug design can significantly improve the therapeutic potential of a compound by bridging the gap between its in-vitro potency and its in-vivo efficacy. nih.govunisi.it

Table 3: Common Prodrug Strategies for Pyrazolo[3,4-d]pyrimidines

Prodrug Approach Promolety Cleavage Mechanism Intended Improvement
Acyloxyalkoxycarbonyl Acyloxyalkyl group Esterases Increased lipophilicity and cell permeability.
Phosphate Esters Phosphate group Alkaline phosphatases Enhanced aqueous solubility for parenteral administration.
Amino Acid Conjugates Amino acid residue Peptidases Potential for targeted delivery via amino acid transporters.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding modes of potential drug candidates with their protein targets.

Prediction of Binding Modes and Affinities with Kinase Domains

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile building block for kinase inhibitors, and its derivatives have been docked into the ATP binding sites of various kinases to predict their binding modes and affinities. nih.govmdpi.com As a bioisostere of adenine (B156593), this scaffold can effectively mimic the interactions of ATP with the hinge region of the kinase domain. nih.gov

Docking studies have been instrumental in the design of selective inhibitors. For instance, in the development of Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors, docking of a derivative of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, B58, into the ATP binding pocket of CSF-1R revealed key interactions. rsc.orgnih.gov Similarly, docking studies on 1H-pyrazolo[3,4-d]pyrimidine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors showed significant binding within the active site, comparable to known ligands. researchgate.net The predicted binding affinities, often expressed as Ki values, suggest that these compounds have the potential for potent inhibitory activity. researchgate.net

The following table summarizes the predicted binding affinities of some pyrazolo[3,4-d]pyrimidine derivatives with different kinase domains:

Compound/DerivativeTarget KinasePredicted Binding Affinity (kcal/mol)Reference
1uEGFR-8.69 nih.gov
1uPDGFRA-9.64 nih.gov
1uVEGFR2-9.19 nih.gov
1uFGFR4-9.22 nih.gov

Analysis of Intermolecular Hydrogen Bonding and Other Key Interactions

The stability of the ligand-target complex is governed by various non-covalent interactions, with hydrogen bonds playing a crucial role. For pyrazolo[3,4-d]pyrimidine-based inhibitors, the nitrogen atoms in the heterocyclic core are key for forming hydrogen bonds with the hinge region of the kinase. nih.gov

Key intermolecular interactions observed in docking studies of pyrazolo[3,4-d]pyrimidine derivatives are summarized below:

Interaction TypeInteracting Residues (Examples)Kinase Target (Examples)Reference
Hydrogen BondingCys666, Gly669CSF-1R nih.gov
Hydrogen BondingAsp86, Leu83CDK2 researchgate.net
Hydrogen BondingMet769EGFR mdpi.com
Pi-Pi StackingGly772, Cys773EGFR mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating the geometric and electronic properties of molecules and for studying reaction mechanisms.

Elucidation of Geometrical Parameters and Electronic Properties

DFT calculations have been employed to determine the optimized geometry and electronic properties of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The planarity of the pyrazolopyrimidine core is an important feature for its interaction with the flat hinge region of kinases. nih.gov

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Structure-Based Drug Design (SBDD) Methodologies for Optimization of Potency

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. nih.gov This methodology has been extensively applied to the optimization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. nih.govrsc.org

By analyzing the co-crystal structures of inhibitors bound to their target kinases or by using reliable docking models, medicinal chemists can identify key interactions and unoccupied pockets within the active site. This information guides the rational design of new derivatives with modified substituents to enhance binding affinity and selectivity. For example, the C3-position of the pyrazolo[3,4-d]pyrimidine scaffold can be functionalized to extend towards specific residues in the active site, thereby improving potency. nih.gov Similarly, modifications at the N1-position have been shown to enhance the selectivity of inhibitors. nih.gov The iterative cycle of design, synthesis, and biological evaluation, guided by SBDD, has led to the discovery of highly potent and selective kinase inhibitors. rsc.org

X-ray Co-crystallization Studies for Direct Visualization and Confirmation of Ligand-Protein Interactions

X-ray co-crystallization is a powerful technique that provides a high-resolution, three-dimensional view of a ligand bound to its protein target. This direct visualization is invaluable for understanding the precise molecular interactions that govern binding affinity and specificity. While, to date, no specific X-ray co-crystallization studies have been published for this compound, a wealth of structural data exists for closely related pyrazolo[3,4-d]pyrimidine derivatives. These studies offer significant insights into the binding modes of this important scaffold with various protein targets, particularly protein kinases.

The pyrazolo[3,4-d]pyrimidine core is recognized as a bioisostere of adenine, the purine (B94841) base in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. nih.gov X-ray crystallography of various derivatives has consistently shown that the pyrazolo[3,4-d]pyrimidine nucleus anchors the inhibitor within the ATP-binding pocket by forming key hydrogen bonds with the hinge region of the kinase.

For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives as dual c-Src/Abl inhibitors have utilized X-ray crystallography to guide the optimization of lead compounds. researchgate.net The crystal structures reveal how substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can be modified to enhance interactions with specific pockets within the kinase domain, thereby improving potency and selectivity.

Similarly, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, X-ray crystallography of pyrazolo[3,4-d]pyrimidine analogues has been instrumental. nih.govrsc.org These studies have elucidated the critical hydrogen bonding between the pyrazolo[3,4-d]pyrimidine core and the backbone of Leu83 in the CDK2 hinge region, a hallmark of ATP-competitive inhibition. nih.govrsc.org The structural data also provides a rationale for how different substituents on the core scaffold can be tailored to exploit other nearby regions of the active site for increased affinity.

Furthermore, molecular docking studies, often correlated with X-ray crystallographic data, have been employed to predict the binding of novel pyrazolo[3,4-d]pyrimidine derivatives to their target proteins. In the case of some derivatives synthesized as potential anticancer agents, docking studies have suggested favorable binding modes within the crystal structures of EGFR (Epidermal Growth Factor Receptor) and DNA topoisomerase. mdpi.comresearchgate.net

The table below summarizes key findings from X-ray co-crystallization and related studies of various pyrazolo[3,4-d]pyrimidine derivatives, illustrating the common interaction patterns of this scaffold.

Derivative ClassProtein TargetPDB IDKey Interactions & Findings
Pyrazolo[3,4-d]pyrimidine dual inhibitorsc-Src/Abl KinaseNot SpecifiedGuided the optimization of lead compounds by visualizing interactions within the kinase domain. researchgate.net
Pyrazolo[3,4-d]pyrimidine analoguesCDK22A4L (with roscovitine)Showed essential hydrogen bonding with Leu83 in the hinge region, mimicking ATP binding. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesDNA TopoisomeraseNot SpecifiedMolecular docking suggested significant intermolecular hydrogen bonding with the target. mdpi.comresearchgate.net
Pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogsDihydrofolate reductase (DHFR) and Thymidylate synthase (TS)Not SpecifiedDesigned as antifolate agents with a tortuous "L" structure to fit within the active site. nih.gov

Advanced Research Methodologies and Techniques

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The precise chemical structure of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the arrangement of atoms within the molecule. For instance, in derivatives of 1H-pyrazolo[3,4-d]pyrimidine, ¹H NMR spectra show characteristic signals for the amine (NH2) and NH protons. nih.gov For example, in a related compound, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, exchangeable signals for NH2 and NH protons were observed at δ 4.73 and 9.89 ppm, respectively. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectra of 1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit characteristic stretching bands. For example, the spectrum for 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine showed stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to the NH2 and NH groups. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. The molecular weight of this compound is 261.03 g/mol . pharmaffiliates.com

X-ray Diffraction and Crystal Structure Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

X-ray Diffraction is a powerful technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a related compound, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was determined to be monoclinic. researchgate.net Studies on similar pyrazole (B372694) structures, like 4-iodo-1H-pyrazole, reveal details about intermolecular hydrogen bonding and other non-covalent interactions that dictate the crystal packing. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots are computational methods used to visualize and quantify intermolecular interactions within the crystal structure. While specific analyses for this compound are not detailed in the provided results, these techniques are generally applied to understand the nature and extent of interactions such as hydrogen bonds and halogen bonds, which are crucial for molecular recognition and crystal packing. For example, in the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, C—I⋯N halogen bonds were observed to link molecules into zigzag chains. researchgate.net

In Vitro Cellular Assays for Biological Evaluation

The biological effects of compounds derived from this compound are assessed using a variety of in vitro cellular assays.

MTT Assay is a colorimetric assay used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is commonly used to determine the cytotoxic effects of potential anticancer compounds. For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-proliferative activities against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer). nih.gov One promising derivative, compound 12b, showed IC50 values of 8.21 and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov

NCI-60 Cancer Cell Line Screening is a program established by the National Cancer Institute (NCI) to screen compounds against a panel of 60 different human cancer cell lines. nih.govcancer.gov This provides a broad assessment of a compound's anticancer activity across various cancer types. nih.gov The extensive database generated from these screenings allows for the identification of novel anticancer agents and the study of their mechanisms of action. nih.govcancer.gov

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key component in many kinase inhibitors. nih.gov Enzyme inhibition assays are therefore critical for evaluating the potency and selectivity of these compounds.

KinaseProfiler™ and similar services are used to determine the half-maximal inhibitory concentration (IC50) of a compound against a large panel of kinases. This helps to identify the specific molecular targets of the compound and to assess its selectivity. For example, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov One such derivative, compound 12b, exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFRT790M. nih.gov

Table 1: Kinase Inhibitory Activity of a 1H-Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b)

Kinase IC50 (µM)
EGFRWT 0.016

This table is based on data for a derivative of 1H-pyrazolo[3,4-d]pyrimidine and is for illustrative purposes.

Flow Cytometry is a technique used to analyze the physical and chemical characteristics of cells. In cancer research, it is frequently used to assess apoptosis (programmed cell death) and to determine the phase of the cell cycle at which a compound exerts its effects. For instance, a pyrazolo[3,4-d]pyrimidine compound was shown to induce apoptosis and cause cell cycle arrest in various hematological malignancy cell lines. nih.gov In another study, a derivative of 1H-pyrazolo[3,4-d]pyrimidine, compound 12b, was found to be a good inducer of apoptosis and to arrest the cell cycle at the S and G2/M phases. nih.gov

Western Blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the molecular mechanisms of apoptosis and cell cycle arrest by measuring changes in the levels of key regulatory proteins. For example, the pro-apoptotic to anti-apoptotic protein ratio (BAX/Bcl-2) can be assessed. Compound 12b, a derivative of 1H-pyrazolo[3,4-d]pyrimidine, was reported to cause an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a strong pro-apoptotic effect. nih.gov

In Vivo Preclinical Models for Efficacy Assessment

While extensive in vitro data exists for derivatives of this compound, the progression to in vivo preclinical models is a critical step in drug development. These models, typically involving animal studies, are used to evaluate the efficacy, and pharmacokinetic properties of a compound in a living organism. For instance, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been used in the development of potent and orally available FLT3 kinase inhibitors for acute myeloid leukemia. chemicalbook.com The efficacy of such inhibitors would be tested in preclinical models of leukemia.

Mouse Xenograft Models for Tumor Growth Inhibition Studies

Mouse xenograft models are a fundamental tool in oncology research to assess the in vivo anticancer activity of novel chemical entities. In a notable study, derivatives of the pyrazolo[3,4-d]pyrimidine-6-amine scaffold were developed as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in tumorigenesis. nih.gov The efficacy of these inhibitors was evaluated in a PC3 mouse xenograft model, which is a standard model for prostate cancer.

The experimental design typically involves the subcutaneous implantation of human cancer cells, in this case, PC3 cells, into immunodeficient mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The synthesized compounds are then administered to the treatment groups, and the tumor growth is monitored over a period of time. The reduction in tumor volume in the treated groups compared to the control group is a primary indicator of the compound's anticancer efficacy.

In the study involving pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, two lead compounds, 47 and 48, demonstrated significant inhibition of tumor growth in the PC3 xenograft model. nih.gov These compounds were identified through a structure-based drug design approach and exhibited potent inhibition of TRAP1 and Hsp90, good metabolic stability, and acceptable safety profiles. nih.gov The successful outcomes in the mouse xenograft model underscored the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing novel anticancer agents. nih.gov

Table 1: Tumor Growth Inhibition in PC3 Mouse Xenograft Model
CompoundTargetCancer Cell LineXenograft ModelOutcomeReference
Compound 47 (a pyrazolo[3,4-d]pyrimidine derivative)TRAP1/Hsp90PC3 (Prostate Cancer)MouseSignificant reduction in tumor growth nih.gov
Compound 48 (a pyrazolo[3,4-d]pyrimidine derivative)TRAP1/Hsp90PC3 (Prostate Cancer)MouseSignificant reduction in tumor growth nih.gov

Animal Models for Antiviral and Antibacterial Efficacy (where applicable)

While the pyrazolo[3,4-d]pyrimidine core is known to be a versatile scaffold in medicinal chemistry, detailed studies on the specific antiviral and antibacterial efficacy of this compound in animal models are not extensively reported in publicly available literature. Research has indicated that some pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial properties. For instance, a study explored the in vitro activity of a library of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. nih.gov The study highlighted the potential for these compounds to have dual anticancer and antibacterial activities, which would be particularly beneficial for cancer patients who are more susceptible to infections. nih.gov However, these findings are preliminary and have not been extended to in vivo animal models to confirm their efficacy.

Further research is required to fully elucidate the potential of this compound and its derivatives in the context of infectious diseases using established animal models.

Future Perspectives and Research Challenges

Development of Highly Selective Inhibitors

A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. Future research will focus on the rational design of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives to create highly selective inhibitors with optimized activity. This involves a deep understanding of the structure-activity relationships (SAR) and the specific interactions between the inhibitor and the target protein's ATP-binding site. nih.gov Techniques such as X-ray co-crystallization can provide crucial insights into these interactions, guiding the design of more potent and selective compounds. nih.gov The goal is to develop molecules that not only exhibit high potency against the intended target but also possess favorable pharmacokinetic properties and reduced toxicity. nih.gov

Exploration of Novel Therapeutic Applications

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends beyond oncology. The structural similarity of the pyrazolo[3,4-d]pyrimidine nucleus to adenine (B156593) suggests its potential to interact with a wide range of biological targets. nih.gov

Infectious Diseases: The development of novel agents to combat infectious diseases is a critical area of research. The pyrazolo[3,4-d]pyrimidine scaffold could be explored for its potential as an antiviral, antibacterial, or antifungal agent by targeting essential enzymes in pathogens.

Agrisciences: In the field of agrisciences, there is a continuous need for new and effective pesticides and herbicides. Derivatives of this compound could be investigated for their potential to inhibit key enzymes in pests or weeds, offering new solutions for crop protection.

Integration of Dual Biological Activities

A promising strategy in drug discovery is the development of single molecular entities that can modulate multiple targets. This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. Future research could focus on designing derivatives of this compound that possess dual biological activities. For instance, a single compound could be engineered to inhibit both a key kinase involved in cancer cell proliferation and a protein associated with angiogenesis.

Addressing Challenges of Solubility and Off-Target Effects

A significant hurdle in the development of many pyrazolo[3,4-d]pyrimidine derivatives is their limited aqueous solubility, which can negatively impact bioavailability and therapeutic efficacy. nih.gov While these compounds are often soluble in organic solvents like DMSO, strategies to improve water solubility are crucial for in vitro and in vivo testing and eventual clinical application. nih.gov

Several approaches are being explored to overcome this challenge:

Amorphous Solid Dispersions: Creating amorphous solid dispersions where the drug is molecularly dispersed in a hydrophilic polymer carrier can enhance apparent water solubility. nih.gov

Advanced Delivery Systems: The use of advanced delivery systems such as nanomaterials and functionalized liposomes can improve solubility and provide targeted delivery, thereby reducing off-target effects.

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the long-term treatment of many diseases, including cancer. nih.gov The development of resistance to existing therapies, such as the T315I mutation in the Bcr-Abl kinase in chronic myeloid leukemia, necessitates the design of new inhibitors that can overcome these resistance mechanisms. Derivatives of this compound have shown promise in inhibiting resistant forms of kinases. nih.gov Future research will continue to focus on designing compounds that are effective against both wild-type and mutant forms of target proteins.

Strategic Approaches for Lead Optimization and Translation

The journey from a promising lead compound to a clinical candidate is a complex process that requires careful optimization. nih.gov For derivatives of this compound, this involves a multi-pronged approach:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are essential to understand how modifications to the chemical structure affect biological activity, selectivity, and pharmacokinetic properties. nih.gov

In Vitro and In Vivo Assays: A battery of in vitro cell-based phenotypic screens and in vivo assays are necessary to evaluate the efficacy and safety of new compounds. nih.gov

Pharmacokinetic Profiling: Early assessment of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for selecting candidates with the best potential for clinical success.

The table below provides an overview of some key research findings related to the optimization and application of pyrazolo[3,4-d]pyrimidine derivatives.

Research FocusKey FindingsReference
Selective Inhibition Structure-based design led to potent TRAP1 and Hsp90 inhibitors with good metabolic stability. nih.gov
Oncology Derivatives have been developed as potent inhibitors of EGFR, including resistant mutants. nih.gov
Solubility Enhancement Miniaturized polymer-drug microarrays have been shown to improve the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
Lead Optimization Structural optimization of a Src inhibitor led to a promising drug candidate for triple-negative breast cancer with improved pharmacokinetic properties and lower toxicity. nih.gov
Drug Resistance Derivatives have been designed to inhibit the Bcr-Abl kinase, including the T315I mutation that confers resistance to existing therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via iodination of its precursor, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DMSO) under mild heating (50–70°C). Stoichiometric control of NIS is critical to avoid over-iodination. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) typically yields >85% purity. Substitution at the 6-position can be further modified via nucleophilic alkylation using R–X (X = –OMs, –Br, –Cl) in the presence of a base like K₂CO₃ .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Characterization involves:

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the pyrazole (δ 8.2–8.5 ppm) and pyrimidine (δ 7.9–8.1 ppm) protons, with iodine-induced deshielding.
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 261.03 [M+H]⁺.
  • Elemental Analysis : Matches theoretical values for C₅H₄IN₅ (C: 23.19%, H: 1.56%, N: 27.04%). Cross-referencing with databases like NIST ensures accuracy .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is light-sensitive and prone to dehalogenation under prolonged UV exposure. Store in amber vials at –20°C under inert atmosphere (N₂/Ar). Solubility in DMSO (50 mg/mL) allows long-term storage at –80°C without degradation. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize iodination efficiency and minimize byproducts?

  • Methodological Answer : Apply a 2³ factorial design to assess variables:

  • Factors : NIS equivalents (1.0–1.2), temperature (50–70°C), reaction time (4–8 h).
  • Response : Yield and purity (HPLC). Statistical tools (e.g., ANOVA) identify optimal conditions. For example, 1.1 eq NIS at 60°C for 6 h maximizes yield (92%) while minimizing di-iodinated byproducts (<5%) .

Q. What computational strategies predict regioselectivity in subsequent alkylation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The iodine atom’s electron-withdrawing effect directs alkylation to the 6-amine group. Molecular docking simulations (AutoDock Vina) further validate steric accessibility .

Q. How does the iodine substituent influence biological activity compared to non-halogenated analogs?

  • Methodological Answer : Comparative SAR studies show iodine enhances binding affinity to kinase targets (e.g., EGFR) by 3–5-fold due to halogen bonding with backbone carbonyls. Assays using isothermal titration calorimetry (ITC) and kinase inhibition profiling (IC₅₀) quantify this effect. For example, this compound exhibits IC₅₀ = 12 nM vs. 45 nM for the non-iodinated analog .

Q. What analytical challenges arise in tracking degradation products during long-term stability studies?

  • Methodological Answer : LC-MS/MS with a Q-TOF detector identifies degradation pathways (e.g., deiodination to 1H-pyrazolo[3,4-d]pyrimidin-6-amine). Accelerated stability testing (40°C/75% RH for 6 months) combined with multivariate analysis (PCA) correlates degradation kinetics with environmental factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.